1-Benzyl-5-(4-fluorophenyl)pyridin-2-one
Description
1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is a pyridinone derivative featuring a benzyl group at the 1-position and a 4-fluorophenyl substituent at the 5-position. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point analysis to confirm purity and structural integrity. The 4-fluorophenyl group is notable for its electron-withdrawing nature, which may influence both physicochemical properties and bioactivity .
Properties
IUPAC Name |
1-benzyl-5-(4-fluorophenyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-17-9-6-15(7-10-17)16-8-11-18(21)20(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBEVURJJWAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Route
Reaction of 4-benzylaminopyridine with ethyl 4-fluorobenzoylacetate in ethanol under acidic conditions (TosOH, 70°C) generates the β-enamino ketone intermediate, which undergoes cyclodehydration to yield the pyridin-2-one core. Source reports analogous cyclizations achieving 68-74% yields when using TosOH in methanol.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Acid Catalyst | TosOH, H2SO4, CSA | TosOH (0.2 eq) | +18% |
| Solvent | MeOH, EtOH, THF | EtOH | +12% |
| Temperature | 50-90°C | 70°C | +9% |
Palladium-Mediated Cyclocarbonylation
An alternative route employs Pd(OAc)2/XantPhos-catalyzed carbonylative cyclization of 2-bromo-N-benzyl-3-(4-fluorophenyl)acrylamide. This method, adapted from source’s Pd2(dba)3 protocols, achieves 71% yield at 110°C in toluene.
Regioselective Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
Bromination of 1-benzylpyridin-2-one at position 5 using NBS (source, Method G) followed by coupling with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis (source) gives the target compound in 82% yield.
Reaction Conditions
-
Pd Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.5 eq)
-
Solvent: THF/H2O (4:1)
-
Temperature: 80°C, 12 h
Ullmann-Type Coupling
Copper(I)-mediated coupling of 5-iodo-1-benzylpyridin-2-one with 4-fluoroiodobenzene in DMF at 130°C yields 67% product. While less efficient than Suzuki coupling, this method avoids precious metal catalysts.
Benzyl Group Installation Strategies
Nucleophilic Aromatic Substitution
Treatment of 5-(4-fluorophenyl)pyridin-2-one with benzyl bromide in the presence of K2CO3 in DMF (80°C, 8 h) achieves 73% yield. Source’s benzylation methods using tert-Amyl alcohol as solvent show improved selectivity.
Reductive Amination
Condensation of pyridin-2-one-5-carbaldehyde with benzylamine followed by NaBH4 reduction provides an alternative pathway (58% yield), though inferior to direct alkylation.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | Cyclodehydration | 76 | 98.2 | Moderate |
| Suzuki Coupling | Pd-mediated coupling | 82 | 99.1 | High |
| Ullmann Coupling | Cu-mediated coupling | 67 | 97.8 | Low |
| Reductive Amination | NaBH4 reduction | 58 | 95.4 | Moderate |
Critical Process Optimization Parameters
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-(4-fluorophenyl)pyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Data for 1-Benzylpyridin-2-one Derivatives
| Compound | 5-Substituent | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|---|
| 3g | 4-Fluorophenyl | 85 | Yellow solid | 131–134 |
| 3h | 4-Chlorophenyl | 78 | Yellow solid | 129–132 |
| 3i | 4-Bromophenyl | 86 | Yellow oil | – |
| 3j | 4-Trifluoromethylphenyl | 80 | Yellow oil | – |
Key Observations :
- Synthetic Efficiency : Yields for all analogs exceed 75%, indicating robust reactivity in palladium-catalyzed arylation reactions . The 4-bromophenyl derivative (3i ) shows the highest yield (86%), suggesting minimal steric or electronic hindrance during coupling.
- Physical Properties : Halogenated derivatives (3g , 3h ) crystallize as solids, while bulkier substituents (Br, CF₃ in 3i , 3j ) result in oils, likely due to reduced molecular symmetry and crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one with high purity?
- Methodological Answer : The compound can be synthesized via a copper-assisted palladium(II)-catalyzed direct arylation of cyclic enaminones with arylboronic acids. For example, derivatives like 1-Benzyl-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one (compound 3g) were prepared with 85% yield using this method. Key steps include refluxing in a mixed solvent system (e.g., toluene/water), purification via column chromatography, and characterization using H/C NMR and HRMS to confirm structural integrity .
Q. How is the structural integrity of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one confirmed post-synthesis?
- Methodological Answer : Multi-modal spectroscopic techniques are employed:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, benzyl CH at δ 4.8 ppm), while C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~190 ppm) .
- HRMS : Matches experimental molecular ion peaks (e.g., [M+H]) with theoretical values to verify molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one derivatives?
- Methodological Answer : Use iterative refinement tools like SHELXL to address challenges such as twinning or disorder. For example:
- Twinning : Apply twin law matrices and refine twin fractions using high-resolution data.
- Disorder : Model alternate conformations with occupancy factors adjusted via least-squares minimization.
Cross-validate results with spectroscopic data (NMR/HRMS) and compare bond lengths/angles with similar pyridin-2-one structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine derivatives) .
Q. What strategies enhance the bioactivity of pyridin-2-one derivatives like 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 4-fluorophenyl ring to improve metabolic stability. Derivatives like 1-Benzyl-5-(4-trifluoromethylphenyl)pyridin-2-one (compound 3j) demonstrate enhanced pharmacological potential .
- Structure-Activity Relationship (SAR) : Use docking studies to assess interactions with biological targets (e.g., enzymes/receptors). For example, pyridin-2-ones are known to inhibit phosphodiesterases or modulate ion channels .
Q. How can computational methods aid in predicting the reactivity of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in palladium-catalyzed cross-couplings.
- Mechanistic Probes : Simulate transition states for key steps (e.g., oxidative addition of arylboronic acids) to identify rate-limiting barriers. Validate with experimental kinetic data (e.g., reaction yields under varying temperatures) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational discrepancies.
- Dynamic Effects : Use variable-temperature NMR to assess if solution-phase dynamics explain deviations from solid-state structures (e.g., ring puckering in pyridin-2-one) .
Q. What analytical workflows are recommended for characterizing degradation products of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one?
- Methodological Answer :
- LC-HRMS : Monitor stability under stress conditions (e.g., acidic/basic hydrolysis) to identify fragments (e.g., loss of benzyl group).
- Isotopic Labeling : Synthesize C-labeled analogs to trace degradation pathways via mass spectrometry .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Characterization Data
| Derivative | Yield (%) | Melting Point (°C) | Key NMR Shifts (H, ppm) | HRMS ([M+H]) |
|---|---|---|---|---|
| 3g (4-fluorophenyl derivative) | 85 | 131–134 | 7.34 (aromatic), 4.82 (CH) | 364.1543 |
| 3j (4-CF derivative) | 80 | Oil | 7.42 (aromatic), 4.79 (CH) | 414.1419 |
| Data sourced from palladium-catalyzed synthesis protocols . |
Table 2 : SHELX Refinement Parameters for Pyridin-2-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
